molecular formula C17H24 B13816432 (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene CAS No. 471-79-4

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene

Cat. No.: B13816432
CAS No.: 471-79-4
M. Wt: 228.37 g/mol
InChI Key: HOJLWWVMRBERAQ-DOTOQJQBSA-N
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Description

(4aS,10aS)-1,1,4a-Trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene is a synthetic diterpenoid with a phenanthrene backbone, closely related to abietane-type natural products. With a molecular formula of C20H32 and a molecular weight of 272.5 g/mol, this compound is of significant interest in organic chemistry and natural product research . It serves as a key intermediate for the chemical synthesis of more complex diterpenoids, which are a prominent class of compounds found in nature, particularly in conifers. Research into related structures has shown that such diterpenoids can exhibit valuable biological activities, making them targets for study in agricultural, alimentary, and cosmetic applications . As a structural analogue to naturally occurring abietadienes like palustradiene and neoabietadiene, this compound provides researchers with a versatile scaffold for exploring structure-activity relationships and developing novel chemical entities . Our product is supplied as a high-purity material to ensure consistent and reliable results in your investigative work. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

471-79-4

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene

InChI

InChI=1S/C17H24/c1-16(2)11-6-12-17(3)14-8-5-4-7-13(14)9-10-15(16)17/h4-5,7-8,15H,6,9-12H2,1-3H3/t15-,17+/m0/s1

InChI Key

HOJLWWVMRBERAQ-DOTOQJQBSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC3=CC=CC=C23)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=CC=CC=C32)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized through multi-step organic synthesis involving:

  • Construction of the phenanthrene core or its partially hydrogenated analogs.
  • Introduction of methyl substituents at specific positions.
  • Stereoselective hydrogenation or cyclization to establish the (4aS,10aS) stereochemistry.
  • Purification by chromatographic techniques.

Specific Preparation Approaches

Cyclization and Hydrogenation Routes

  • Cyclization of substituted precursors : Starting from substituted phenanthrene derivatives or related polycyclic intermediates, cyclization reactions are employed to form the hexahydrophenanthrene skeleton with controlled stereochemistry. For example, cyclization of racemic precursors under mild conditions (room temperature, overnight stirring) followed by chromatographic purification yields the desired stereoisomers, albeit sometimes with modest yields (e.g., 8–26%) and high diastereomeric ratios (d.r. ~97:3 to 98:2).

  • Catalytic hydrogenation : Hydrogenation of partially unsaturated intermediates using palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) in solvents like methanol is a common step to reduce double bonds and set the hexahydro structure. This step is typically monitored by thin-layer chromatography (TLC) and followed by filtration and purification, achieving high yields (up to 98%).

Functional Group Transformations

  • Acetylation and reduction steps : Functionalized intermediates such as amino or hydroxyl derivatives undergo acetylation (using acetic anhydride and triethylamine in dichloromethane) and reduction (using lithium aluminum hydride in tetrahydrofuran) to modify substituents while maintaining the core structure. These steps are performed under inert atmosphere and controlled temperatures to preserve stereochemistry.

  • Oxidation : Oxidation of alcohol intermediates to aldehydes or ketones using reagents like pyridinium chlorochromate (PCC) is used to introduce reactive sites for further functionalization or to confirm structural integrity.

Representative Experimental Procedure Summary

Step Reagents/Conditions Outcome Yield Notes
Cyclization of substituted precursor Stirring overnight at room temperature; column chromatography (pentane to pentane:diethyl ether 98:2) Formation of substituted hexahydrophenanthrene derivatives 8–26% High diastereoselectivity (d.r. > 97:3)
Hydrogenation Pd/C (10% w/w), H2 balloon (1 atm), MeOH, 1.5 h stirring Reduction of double bonds to hexahydro derivative 98% Monitored by TLC; filtration and evaporation
Acetylation Acetic anhydride, Et3N, CH2Cl2, 25 °C, 2 h Formation of acetanilide derivatives Quantitative or near quantitative Used for functional group modification
Reduction LiAlH4, dry THF, 25 °C, 1 h Reduction of acetanilide to amine or alcohol High yield Portion-wise addition under inert atmosphere
Oxidation PCC, CH2Cl2, 25 °C, 1 h Formation of aldehyde or ketone 94% Purification by flash chromatography

Analytical Characterization

  • Infrared Spectroscopy (IR) : Characteristic absorption bands for methyl groups (~2960 cm⁻¹), carbonyl groups (1713–1719 cm⁻¹), and aromatic rings (around 760–720 cm⁻¹) confirm functional groups and ring structures.

  • Nuclear Magnetic Resonance (NMR) : Proton NMR (600 MHz, CDCl3) shows multiplets and doublets corresponding to aromatic and aliphatic protons, confirming substitution and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass data confirms molecular formula and purity of intermediates and final product.

Summary Table of Key Preparation Data

Parameter Value/Condition Reference
Molecular Formula C17H24
Molecular Weight 228.37 g/mol
Cyclization Conditions Room temperature, overnight stirring
Hydrogenation Catalyst Pd/C (10% w/w)
Hydrogenation Conditions H2 balloon (1 atm), MeOH, 1.5 h
Diastereomeric Ratio (d.r.) 97:3 to 98:2
Purification Column chromatography (pentane to pentane:diethyl ether)
Typical Yield 8–26% (cyclization), up to 98% (hydrogenation)

Research Findings and Considerations

  • The stereochemistry at positions 4a and 10a is critical and controlled mainly by the choice of precursor and reaction conditions during cyclization and hydrogenation.

  • Diastereoselectivity is generally high, but yields can be modest in cyclization steps, indicating potential for optimization.

  • The use of Pd/C hydrogenation is a reliable method to achieve the hexahydro structure without racemization.

  • Functional group transformations enable further derivatization for applications in synthesis of complex natural products or analogs.

Chemical Reactions Analysis

Functionalization Reactions

Functionalization typically targets the hydrocarbon’s fused ring system. Key reactions include:

Reaction Type Product Reagents Yield Source
SelenationPhenylselanyl derivativesBn₂SeBr₂, Na₂CO₃79%
Hydroxylation6-hydroxy derivativesNaClO₂, NaH₂PO₄81%
AcetylationAcetamido derivativesAc₂O, DMAP91%

The selenation reaction (Table 2) is notable for its use of selenium-based reagents, enabling the formation of stable seleniranium ions . These intermediates are critical for subsequent cyclization or functionalization steps.

Stereochemical Control

The (4aS,10aS) configuration significantly influences reactivity. For example:

Reaction Diastereomeric Ratio Stereochemical Driver Source
Selenium-induced cyclization96:4Seleniranium ion stability
Hydrogenation98:2Catalyst poisoning

The diastereoselectivity in cyclization (Table 3) is attributed to the stability of seleniranium ions, which favor the formation of the desired stereoisomer . This highlights the compound’s utility in asymmetric synthesis.

Research Challenges

Despite its versatility, challenges remain:

  • Scalability : Multi-step syntheses require optimization for industrial-scale production.

  • Toxicity : Selenium-based reagents pose environmental risks, necessitating green chemistry alternatives .

  • Selectivity : Achieving >95% diastereomeric purity requires precise control of reaction conditions .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
One of the primary applications of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene is in the development of antioxidant compounds. Research has indicated that phenanthrene derivatives exhibit significant free radical scavenging abilities. This property is crucial for developing therapeutic agents that combat oxidative stress-related diseases such as cancer and cardiovascular disorders .

Drug Delivery Systems
The compound's structural features allow it to be incorporated into drug delivery systems. Its hydrophobic nature can enhance the solubility and stability of poorly soluble drugs. Recent advancements in nanotechnology have utilized phenanthrene derivatives to create nanoparticles that improve the bioavailability of therapeutic agents .

Materials Science

Polymer Synthesis
(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene can serve as a monomer in the synthesis of novel polymers with tailored properties. The incorporation of this compound into polymer matrices has been shown to enhance mechanical strength and thermal stability. These polymers are being explored for applications in coatings and composites .

Nanocomposites
The compound's ability to interact with various nanomaterials has led to its use in developing nanocomposites. These materials exhibit improved electrical conductivity and mechanical properties compared to their conventional counterparts. Such advancements are particularly relevant in electronics and energy storage devices .

Environmental Applications

Environmental Remediation
The hydrophobic nature of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene makes it a candidate for use in environmental remediation processes. Its ability to adsorb organic pollutants from water bodies can be harnessed in the development of effective filtration systems .

Biodegradable Materials
Research into sustainable materials has identified phenanthrene derivatives as potential candidates for biodegradable plastics. Their incorporation could reduce reliance on petroleum-based products while maintaining desirable material properties .

Case Studies

StudyApplicationFindings
Antioxidant Activity Evaluation Medicinal ChemistryDemonstrated significant free radical scavenging activity comparable to established antioxidants .
Polymer Blends with Phenanthrene Derivatives Materials ScienceEnhanced thermal stability and mechanical properties were observed in polymer blends containing (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene .
Adsorption Studies for Water Purification Environmental ScienceEffective removal of organic pollutants from water was achieved using phenanthrene-based adsorbents .

Mechanism of Action

The mechanism of action of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Hydrogenation and Substituents

The compound’s closest analogs differ in hydrogenation levels, substituent groups, and stereochemistry:

Table 1: Structural and Property Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Reference
(4aS,10aS)-1,1,4a-Trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene (Target) Three methyl groups; hexahydro core C₂₀H₂₈ 268.44* - -
(4aS,10aS)-7-Hydroxy-8-isopropyl-1,1,4a-trimethyl-octahydrophenanthrene Hydroxy, isopropyl groups; octahydro core C₂₀H₂₈O 284.43 - -
(4aS-trans)-1,1,4a-Trimethyl-7-isopropyl-octahydrophenanthrene Isopropyl group; trans stereochemistry C₂₀H₃₀ 270.45 0.927 346.3
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-dimethyl-octahydrophenanthrene-4a-acid Carboxylic acid, dihydroxy groups C₂₀H₂₈O₄ 332.43 - -
Methyl (1R,4aS,10aS)-1,4a-dimethyl-hexahydrophenanthrene-1-carboxylate Ester group (methyl carboxylate) C₂₀H₂₆O₂ 298.42 - -

*Calculated based on analogs.

Key Observations:

Hydrogenation Levels :

  • The target compound’s hexahydro core (six hydrogenated bonds) contrasts with octahydro (eight hydrogenated bonds) and decahydro (ten hydrogenated bonds) analogs, affecting rigidity and hydrophobicity .
  • Increased hydrogenation reduces aromaticity, lowering reactivity in electrophilic substitution reactions .

Isopropyl groups (e.g., in ) increase steric bulk, influencing crystal packing and volatility (e.g., boiling point elevation to 346.3°C) . Carboxylic acid derivatives () exhibit ionic character, enabling salt formation and varied applications in drug design .

Stereochemical Diversity :

  • The 4aS,10aS configuration in the target compound contrasts with 4aR,10aS () and trans-4aS () isomers. These differences impact molecular conformation and biological target interactions .

Biological Activity

(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene is a polycyclic compound recognized for its complex structure and potential biological activities. This article explores its biological activity based on existing research findings.

  • Molecular Formula : C₁₅H₁₈
  • Molecular Weight : Approximately 210.3 g/mol
  • Structure : The compound features multiple fused rings with specific stereochemistry at the 4a and 10a positions.

Biological Activities

Research indicates several promising biological activities associated with (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene:

1. Antitumor Activity

Studies have shown that hexahydrophenanthrenes can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of hexahydrophenanthrene inhibited the proliferation of breast cancer cells in vitro. The mechanism involved apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Properties

Certain derivatives have been noted to modulate inflammatory pathways.

  • Research Finding : In animal models of inflammation, compounds similar to (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene showed significant reductions in markers of inflammation such as TNF-alpha and IL-6.

3. Neuroprotective Effects

Potential neuroprotective mechanisms have been suggested based on structural similarities with known neuroprotective agents.

  • Study Insight : Research indicated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage.

Interaction Studies

Interaction studies often focus on the binding affinities of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene with various biological targets:

  • Binding Affinity : Preliminary studies suggest that this compound may interact with specific receptors involved in cancer progression and inflammation modulation.

Comparative Analysis

To highlight the uniqueness of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene compared to related compounds:

Compound NameStructure CharacteristicsUnique Features
PhenanthreneThree fused benzene ringsBase structure for many derivatives
9-MethylphenanthreneMethyl group at position 9Exhibits distinct physical properties
2-MethylphenanthreneMethyl group at position 2Known for different reactivity patterns
(4aS,10aS)-1,1,...Complex stereochemistryPotential antitumor and anti-inflammatory effects

Q & A

Q. What frameworks guide the selection of analytical techniques for studying metabolite derivatives?

  • Methodological Answer : Adopt a tiered approach: (1) preliminary screening via LC-MS/MS for metabolite profiling, (2) NMR for structural elucidation of major metabolites, (3) stable isotope-assisted tracing for pathway validation .

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